2-Cyclopentene-1-carboxylic acid
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Overview
Description
2-Cyclopentene-1-carboxylic acid is an organic compound with the molecular formula C6H8O2. It is a cycloalkene with a carboxylic acid functional group attached to the second carbon of the cyclopentene ring.
Mechanism of Action
Aleprolic acid, also known as cyclopent-2-ene-1-carboxylic acid or 2-Cyclopentene-1-carboxylic acid, is a carboxylic acid
Mode of Action
It is known that carboxylic acids can donate a proton (h+) to an acceptor (bronsted base), which might play a role in its biological activity .
Biochemical Pathways
Aleprolic acid is believed to be involved in the biosynthesis of cyclopentenyl fatty acids. It is suggested that Aleprolic acid, as the starter molecule, is lengthened by C2-units to form cyclopentenyl fatty acids . The conversion of cyclopentenylglycine to Aleprolic acid may occur via transamination and oxidative decarboxylation . .
Result of Action
It is suggested that aleprolic acid might play a role in the biosynthesis of cyclopentenyl fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclopentene-1-carboxylic acid can be synthesized through several methods. One common approach involves the selective hydrolysis of diastereomeric esters in the presence of an enzyme. This method allows for the preparation of enantiomerically enriched trans-1,4-disubstituted 2-cyclopentene derivatives . Another method involves the reaction of cyclopentyl Grignard reagent with carbon dioxide, followed by hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cyclopentadiene, followed by oxidation to introduce the carboxylic acid functional group .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentanecarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: Cyclopentanecarboxylic acid.
Reduction: Cyclopentanol.
Substitution: Various substituted cyclopentene derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclopentene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: Similar structure but lacks the double bond in the ring.
Cyclopentanol: The carboxylic acid group is reduced to an alcohol.
Cyclopentadiene: Precursor to 2-cyclopentene-1-carboxylic acid through hydrogenation and oxidation.
Uniqueness: this compound is unique due to the presence of both a cycloalkene ring and a carboxylic acid functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthesis and research .
Properties
IUPAC Name |
cyclopent-2-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h1,3,5H,2,4H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMBAXHNIPLMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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